molecular formula C16H16ClFN2O2S2 B2684832 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 893376-15-3

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2684832
CAS No.: 893376-15-3
M. Wt: 386.88
InChI Key: VABOUAMEHRNKDZ-UHFFFAOYSA-N
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Description

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[3,2-d]pyrimidin-4-one core, which is a heterocyclic structure, and is substituted with a 2-chloro-6-fluorophenyl group, a methoxyethyl group, and a sulfanyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

This compound has been studied for its potential use as a thrombin inhibitor . Thrombin is a protein involved in blood clotting, and inhibitors of thrombin can be used to prevent the formation of blood clots.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include 2-chloro-6-fluorobenzyl chloride, 2-methoxyethylamine, and thiourea. The synthetic route may involve the following steps:

    Formation of the thieno[3,2-d]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving thiourea and a suitable precursor.

    Introduction of the 2-chloro-6-fluorophenyl group: This step may involve a nucleophilic substitution reaction where the 2-chloro-6-fluorobenzyl chloride reacts with the thieno[3,2-d]pyrimidin-4-one core.

    Attachment of the methoxyethyl group: This can be done through an alkylation reaction using 2-methoxyethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro or carbonyl groups if present.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Products where the chloro or fluoro groups are replaced by nucleophiles.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O2S2/c1-22-7-6-20-15(21)14-13(5-8-23-14)19-16(20)24-9-10-11(17)3-2-4-12(10)18/h2-4H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABOUAMEHRNKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(CCS2)N=C1SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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